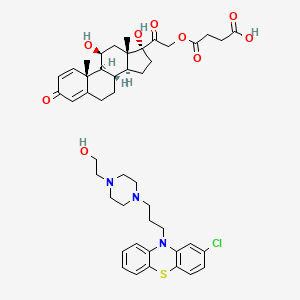
Prednazate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednazate is a synthetic compound that combines prednisolone hemisuccinate with perphenazine. Prednisolone hemisuccinate is a glucocorticoid corticosteroid, while perphenazine is a typical antipsychotic and sedative/tranquilizer. This compound was a component of the drug Sixty Six-20, which also included chlorpheniramine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prednazate involves the esterification of prednisolone with succinic acid to form prednisolone hemisuccinate. This is then combined with perphenazine through a coupling reaction. The reaction conditions typically involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups of the prednisolone moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, especially at the aromatic rings of the perphenazine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can lead to the formation of prednisolone derivatives with altered pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the reactivity of glucocorticoid corticosteroids and antipsychotic agents.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and psychiatric disorders.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Prednazate exerts its effects through the combined actions of prednisolone hemisuccinate and perphenazine. Prednisolone hemisuccinate acts as a glucocorticoid receptor agonist, modulating the expression of genes involved in inflammation and immune response. Perphenazine, on the other hand, acts as a dopamine receptor antagonist, exerting antipsychotic and sedative effects. The combination of these two mechanisms allows this compound to address both inflammatory and psychiatric conditions .
Comparaison Avec Des Composés Similaires
Prednisolone: A glucocorticoid corticosteroid similar to the prednisolone hemisuccinate component of prednazate.
Perphenazine: An antipsychotic agent similar to the perphenazine component of this compound.
Prednimustine: Another glucocorticoid corticosteroid with antineoplastic properties.
Uniqueness: this compound’s uniqueness lies in its combination of anti-inflammatory and antipsychotic properties, making it suitable for treating conditions that involve both inflammation and psychiatric symptoms. This dual action is not commonly found in other compounds, highlighting this compound’s potential therapeutic advantages .
Propriétés
Numéro CAS |
5714-75-0 |
|---|---|
Formule moléculaire |
C46H58ClN3O9S |
Poids moléculaire |
864.5 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H32O8.C21H26ClN3OS/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);1-2,4-7,16,26H,3,8-15H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |
Clé InChI |
QKKLKGVIECOSRM-CODXZCKSSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
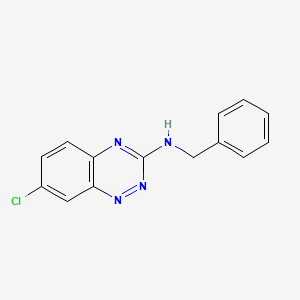
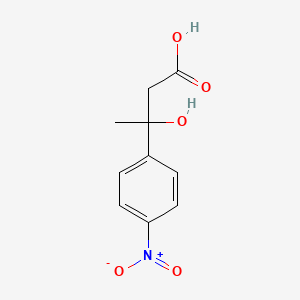

![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)


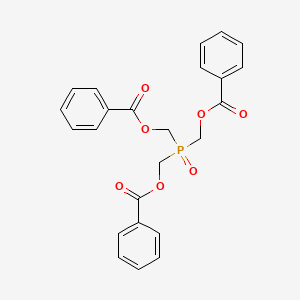

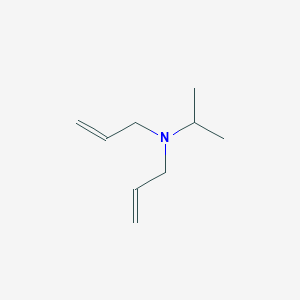

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
